N-Cyclopropyl-1-benzothiophen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-1-benzothiophen-7-amine is a compound that features a benzothiophene core with an amine group at the 7th position and a cyclopropyl group attached to the nitrogen atom. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the cyclopropylation of aniline derivatives using cyclopropylboronic acid in the presence of copper catalysts . Another method includes the reaction of benzothiophene derivatives with cyclopropylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophene derivatives .
Scientific Research Applications
N-Cyclopropyl-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-1-benzothiophen-2-amine
- N-Cyclopropyl-1-benzofuran-7-amine
- N-Cyclopropyl-1-benzothiazole-7-amine
Uniqueness
N-Cyclopropyl-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-cyclopropyl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H11NS/c1-2-8-6-7-13-11(8)10(3-1)12-9-4-5-9/h1-3,6-7,9,12H,4-5H2 |
InChI Key |
WDSHMZTXSHECSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=CC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.